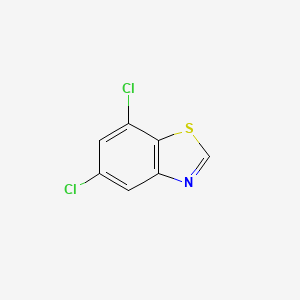

5,7-DICHLOROBENZOTHIAZOLE

Description

Structure

3D Structure

Properties

IUPAC Name |

5,7-dichloro-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NS/c8-4-1-5(9)7-6(2-4)10-3-11-7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INEOEHMEKFEZHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1N=CS2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90613628 | |

| Record name | 5,7-Dichloro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90613628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939803-85-7 | |

| Record name | 5,7-Dichloro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90613628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5,7 Dichlorobenzothiazole and Its Derivatives

Foundational Synthetic Pathways to Halogenated Benzothiazoles

The classical and most fundamental methods for synthesizing the benzothiazole (B30560) ring system, particularly halogenated variants, rely on the construction of the thiazole (B1198619) ring onto a pre-functionalized benzene (B151609) precursor. These methods often involve cyclization reactions that form the critical carbon-sulfur and carbon-nitrogen bonds.

Cyclization Reactions Utilizing Thiocyanation Agents

A cornerstone in the synthesis of 2-aminobenzothiazoles is the reaction of an aromatic amine with a source of thiocyanate (B1210189), which proceeds through an arylthiourea intermediate. This pathway is broadly applicable to the synthesis of various substituted benzothiazoles, including the 5,7-dichloro derivative.

The Hugerschoff reaction is a primary method for synthesizing 2-aminobenzothiazoles from aromatic amines. dntb.gov.ua In the context of 5,7-dichlorobenzothiazole, the synthesis would commence with 3,5-dichloroaniline (B42879). This aniline (B41778) derivative is reacted with a thiocyanate salt, such as potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH₄SCN), in the presence of an oxidizing agent, typically bromine in a suitable solvent like acetic acid or chloroform. rjpbcs.comscholarsresearchlibrary.com

The reaction proceeds in two conceptual steps:

Formation of the Arylthiourea: The aniline attacks the thiocyanate, forming an N-(3,5-dichlorophenyl)thiourea intermediate.

Oxidative Cyclization: The oxidizing agent facilitates an intramolecular electrophilic substitution on the aromatic ring, leading to the formation of the thiazole ring and yielding 2-amino-5,7-dichlorobenzothiazole. dntb.gov.ua

While specific literature detailing the synthesis of 2-amino-5,7-dichlorobenzothiazole is sparse, the general applicability of this method to a wide range of substituted anilines is well-documented. rjpbcs.com For instance, the cyclization of 3,4-dichloroaniline (B118046) with ammonium thiocyanate and N-bromosuccinimide in an ionic liquid has been reported to produce 2-amino-5,6-dichlorobenzothiazole (B1582228), illustrating the robustness of this synthetic approach for dichlorinated systems. google.comvulcanchem.com

Table 1: Representative Conditions for Cyclization of Dichloroanilines

| Starting Material | Thiocyanate Source | Oxidizing Agent/Catalyst | Solvent | Product |

|---|---|---|---|---|

| 3,4-dichloroaniline | NH₄SCN | N-bromosuccinimide | Acidic Ionic Liquid | 2-amino-5,6-dichlorobenzothiazole |

| 3-chloro-4-fluoroaniline | KSCN | Bromine | Acetic Acid | 2-amino-6-fluoro-7-chlorobenzothiazole |

The direct cyclization of pre-formed arylthioureas is also a common and effective method for synthesizing 2-aminobenzothiazoles. This approach, often referred to as the Jacobson benzothiazole synthesis, involves the oxidative cyclization of an N-arylthiourea. nih.gov For the synthesis of 2-amino-5,7-dichlorobenzothiazole, the required intermediate would be N-(3,5-dichlorophenyl)thiourea.

This intermediate can be readily prepared by reacting 3,5-dichloroaniline with an isothiocyanate. The subsequent cyclization is typically achieved using oxidizing agents like bromine, chlorine, or N-bromosuccinimide. thieme-connect.de The mechanism involves the oxidation of the sulfur atom, which renders the thiocarbonyl group sufficiently electrophilic to undergo intramolecular cyclization onto the electron-rich aromatic ring. dntb.gov.ua This method offers a high degree of flexibility and is a reliable route to variously substituted 2-aminobenzothiazoles. nih.gov

Intramolecular C-S Bond Formation Strategies

Alternative to the Hugerschoff-type reactions, intramolecular C-S bond formation represents a powerful strategy for constructing the benzothiazole ring. These methods typically involve the cyclization of an ortho-substituted aniline derivative where the sulfur atom is already present in the molecule.

A common approach involves the cyclization of N-aryl thioamides. For instance, an N-(ortho-halophenyl)thioamide can undergo intramolecular C-S cross-coupling to form the benzothiazole ring. This transformation is often catalyzed by transition metals like copper or palladium, which facilitate the bond formation between the sulfur atom and the aromatic carbon. While not explicitly detailed for this compound, this strategy is a general method for benzothiazole synthesis.

Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry often employs catalytic methods to improve efficiency, reduce waste, and operate under milder conditions. The synthesis of benzothiazoles has benefited from the development of various catalytic systems.

Brønsted Acid-Catalyzed Cyclizations (e.g., Sulfuric Acid)

Brønsted acids are effective catalysts for several types of reactions leading to benzothiazoles. While the direct cyclization of anilines or arylthioureas is typically oxidative, Brønsted acids like sulfuric acid, polyphosphoric acid (PPA), or silica-supported sulfuric acid are commonly used to catalyze the condensation of 2-aminothiophenols with carboxylic acids or their derivatives. derpharmachemica.commdpi.com

In this pathway, the Brønsted acid activates the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the amino group of the 2-aminothiophenol. The subsequent dehydration and cyclization lead to the formation of a 2-substituted benzothiazole. Although this method requires a different starting material (2-amino-4,6-dichlorothiophenol for the synthesis of this compound derivatives), it highlights the important role of Brønsted acids in benzothiazole ring construction. The use of solid acid catalysts like silica (B1680970) sulfuric acid or tungstate (B81510) sulfuric acid offers advantages such as ease of handling, recyclability, and milder reaction conditions compared to strong mineral acids. derpharmachemica.comacademie-sciences.fr

Table 2: Brønsted Acid Catalysts in Benzothiazole Synthesis

| Catalyst | Reactants | Conditions | Advantage |

|---|---|---|---|

| Silica Sulfuric Acid (SSA) | 2-aminothiophenol, Aldehyde | Ethanol (B145695), Reflux | Mild, Reusable, High Yield |

| Tungstate Sulfuric Acid (TSA) | o-aminothiophenol, Orthoester | Solvent-free | Reusable, Environmentally Friendly |

| Polyphosphoric Acid (PPA) | 2-aminothiophenol, Carboxylic Acid | High Temperature | Strong Dehydrating Agent |

Halogen-Mediated Cyclization Reactions (e.g., Bromine)

Halogen-mediated electrophilic cyclization is a well-established method for the synthesis of benzothiazole derivatives. This approach typically involves the reaction of a substituted aniline with a thiocyanate source in the presence of a halogen, such as bromine or a bromine equivalent like N-bromosuccinimide (NBS). The halogen acts as an electrophile, activating the thiocyanate to facilitate the cyclization process.

For instance, the synthesis of 2-aminobenzothiazoles can be achieved through the reaction of an appropriately substituted aniline with potassium thiocyanate or ammonium thiocyanate in the presence of bromine. The reaction proceeds via an electrophilic attack of the in situ generated thiocyanogen (B1223195) ((SCN)2) on the aniline ring, followed by intramolecular cyclization. This methodology has been successfully applied to the synthesis of various substituted benzothiazoles, including chlorinated derivatives.

A notable example is the preparation of 2-amino-5,6-dichlorobenzothiazole, a key intermediate for various pharmaceutical compounds. This synthesis can be carried out by reacting 3,4-dichloroaniline with ammonium thiocyanate and N-bromosuccinimide. The use of NBS offers a milder and more convenient alternative to liquid bromine.

The table below summarizes representative examples of halogen-mediated cyclization reactions for the synthesis of benzothiazole derivatives.

| Starting Material | Reagents | Product | Yield (%) |

| 3,4-Dichloroaniline | NH4SCN, NBS | 2-Amino-5,6-dichlorobenzothiazole | High |

| 4-Nitroaniline | KSCN, Br2, Acetic Acid | 6-Nitrobenzo[d]thiazol-2-amine | Not specified |

Transition Metal-Catalyzed Coupling Approaches (e.g., Copper and Palladium Systems, Suzuki–Miyaura Reaction)

Transition metal catalysis has emerged as a powerful tool for the synthesis of complex organic molecules, including this compound and its derivatives. Copper and palladium-based catalytic systems are particularly prominent in the construction of the benzothiazole scaffold and its subsequent functionalization.

Copper-Catalyzed Systems: Copper catalysts are effective in promoting intramolecular C-S bond formation, a key step in the synthesis of benzothiazoles. For example, the reaction of 2-haloanilines with dithiocarbamates can be catalyzed by copper oxides (CuO) to afford 2-aminobenzothiazoles. Another approach involves the Ullmann-type reaction of 2-iodoanilines with sodium dithiocarbamates, which can be efficiently catalyzed by a Cu(OAc)2/Cs2CO3 system in DMF.

Palladium-Catalyzed Systems: Palladium catalysts are widely employed for a variety of cross-coupling reactions, enabling the introduction of diverse substituents onto the benzothiazole core. The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organoboron compound and an organic halide, is a particularly versatile method. Dichlorobenzothiazoles can serve as substrates in these reactions, with coupling typically occurring selectively at the C2 position.

Furthermore, palladium catalysts, in conjunction with copper co-catalysts, can facilitate the cyclization of N-arylcyanothioformamides to produce 2-cyanobenzothiazoles. Palladium catalysis is also effective for the synthesis of 2-aminobenzothiazole (B30445) derivatives from 2-chloroanilines and thiocarbamoyl chloride.

The following table details examples of Suzuki-Miyaura reactions involving dichlorobenzothiazole substrates.

| Dichlorobenzothiazole Substrate | Coupling Partner (Boronic Acid) | Catalyst System | Product |

| 2,5-Dichlorobenzothiazole | Arylboronic acid | Pd catalyst | 2-Aryl-5-chlorobenzothiazole |

| 2,6-Dichlorobenzothiazole | Arylboronic acid | Pd catalyst | 2-Aryl-6-chlorobenzothiazole |

| 2,7-Dichlorobenzothiazole | Arylboronic acid | Pd catalyst | 2-Aryl-7-chlorobenzothiazole |

Organic Base-Catalyzed Methods

Organic bases can play a crucial role in the synthesis of benzothiazoles and their precursors, often by promoting condensation or cyclization reactions. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a prominent example of a non-nucleophilic strong organic base that has found application in this area.

Advanced and Sustainable Synthetic Methodologies

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has gained widespread acceptance as a valuable technique for accelerating chemical reactions. researchgate.net The use of microwave irradiation can lead to dramatic reductions in reaction times, often from hours to minutes, along with improved product yields and purity. scielo.br This technology has been successfully applied to the synthesis of a variety of benzothiazole derivatives.

The one-pot synthesis of benzothiazoles from 2-aminothiophenols and aldehydes is a notable example that can be significantly enhanced by microwave irradiation. ias.ac.in This method provides a rapid and efficient route to a diverse library of benzothiazole compounds. The synthesis of hydroxy-substituted phenyl benzothiazoles and imidazolyl-benzothiazoles, including derivatives with chloro and fluoro substituents, has also been effectively achieved using microwave assistance. scielo.br

| Reactants | Solvent | Reaction Time | Yield (%) |

| 2-Aminothiophenol, Aromatic Aldehyde | Not specified | Minutes | Good to Excellent |

| 2-Aminothiophenol, Hydroxy Aromatic Aldehydes | Ethanol | Minutes | High |

| Substituted 2-aminobenzothiazole, other reagents | Not specified | Minutes | 62-86 |

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single reaction vessel to form a complex product in a single step. nih.gov This approach offers significant advantages in terms of atom economy, reduced waste generation, and simplified experimental procedures. MCRs are often coupled with microwave assistance to further enhance their efficiency.

The synthesis of complex heterocyclic systems, such as thiazolyl-pyridazinediones, has been achieved through one-pot three-component reactions under microwave irradiation. nih.gov This demonstrates the power of combining these advanced synthetic techniques to rapidly generate molecular diversity.

Ionic Liquid-Mediated Synthesis for Enhanced Selectivity and Reduced Environmental Impact

Ionic liquids (ILs) are salts with low melting points that are finding increasing use as environmentally benign solvents and catalysts in organic synthesis. Their unique properties, such as low vapor pressure, high thermal stability, and tunable solvent properties, make them attractive alternatives to traditional volatile organic solvents.

The synthesis of 2-amino-5,6-dichlorobenzothiazole has been successfully demonstrated using an acidic ionic liquid. In this process, the ionic liquid serves as both the solvent and the catalyst, facilitating a one-pot reaction between 3,4-dichloroaniline, ammonium thiocyanate, and N-bromosuccinimide. This method is characterized by its operational simplicity, high efficiency, and the potential for recycling and reusing the ionic liquid, aligning with the principles of green chemistry.

| Starting Materials | Ionic Liquid | Role of Ionic Liquid | Product |

| 3,4-Dichloroaniline, NH4SCN, NBS | Acidic Ionic Liquid | Solvent and Catalyst | 2-Amino-5,6-dichlorobenzothiazole |

Synthetic Strategies for 5,7 Dichlorobenzothiazole Derivatives

Derivatization at the 2-Amino Position of 5,7-DICHLOROBENZOTHIAZOLE

The 2-amino group of 2-amino-5,7-dichlorobenzothiazole is a versatile nucleophile, readily participating in reactions to form new carbon-nitrogen bonds, leading to a host of novel derivatives.

The synthesis of amide derivatives from 2-amino-5,7-dichlorobenzothiazole is a key strategy for creating compounds with potential biological relevance. This transformation is typically achieved through amide coupling reactions with variously substituted carboxylic acids.

A reported method involves the use of modern coupling reagents to facilitate the formation of the amide bond under mild conditions. Specifically, the synthesis of an N-(5,7-dichlorobenzo[d]thiazol-2-yl) amide derivative was accomplished using 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (B91526) (HATU) as the coupling agent. The reaction is carried out in the presence of a tertiary amine base, such as N,N-diisopropylethylamine (DIEA), in a suitable solvent like dichloroethane (DCE). This method is effective for coupling substituted cycloalkyl carboxylic acids to the 2-amino position of the benzothiazole (B30560) core.

Table 1: Synthesis of a this compound Amide Derivative

| Starting Material | Reagents and Conditions | Product Structure |

|---|---|---|

| 2-Amino-5,7-dichlorobenzothiazole | Substituted Cyclohexane Carboxylic Acid, HATU, DIEA, DCE | N-(5,7-dichlorobenzo[d]thiazol-2-yl)cyclohexanecarboxamide Derivative |

Following a comprehensive review of available scientific literature, specific examples and established protocols for the synthetic strategies outlined in sections 3.1.2, 3.1.3, 3.2.1, and 3.2.2 that utilize "this compound" as the explicit starting material could not be located. Research in these areas frequently describes analogous reactions for related compounds, such as 5-chlorobenzothiazole derivatives. However, to strictly adhere to the scope of this article, discussion is limited only to those reactions explicitly documented for the 5,7-dichloro analogue.

Construction of Fused Heterocyclic Systems Containing the Benzothiazole Core

Triazole Derivatives

The synthesis of triazole derivatives incorporating the this compound moiety can be achieved through several established synthetic routes. A common approach involves the conversion of 2-amino-5,7-dichlorobenzothiazole into a hydrazine (B178648) derivative, which then undergoes cyclization to form the triazole ring.

One plausible pathway begins with the reaction of 2-amino-5,7-dichlorobenzothiazole with a suitable reagent to introduce a hydrazinyl moiety. This intermediate can then be reacted with a one-carbon synthon, such as formic acid or a derivative, to facilitate the ring closure and formation of the 1,2,4-triazole (B32235) ring. The reaction conditions for these transformations typically involve refluxing in a suitable solvent in the presence of a catalyst.

Another approach is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This method would involve the preparation of a this compound derivative bearing either an azide (B81097) or a terminal alkyne functionality. The complementary reactant, an alkyne or an azide, is then introduced in the presence of a copper(I) catalyst to afford the 1,2,3-triazole derivative.

A representative synthesis of a 1,2,4-triazole derivative is outlined below:

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | 2-amino-5,7-dichlorobenzothiazole | 1. NaNO₂, HCl, 0-5 °C2. SnCl₂, HCl | 5,7-dichlorobenzothiazol-2-yl)hydrazine |

| 2 | (5,7-dichlorobenzothiazol-2-yl)hydrazine | R-C(O)OH, Reflux | N'-acyl-(5,7-dichlorobenzothiazol-2-yl)hydrazide |

| 3 | N'-acyl-(5,7-dichlorobenzothiazol-2-yl)hydrazide | POCl₃, Reflux | 2-(5,7-dichlorobenzothiazol-2-yl)-5-R-1,3,4-oxadiazole |

| 4 | 2-(5,7-dichlorobenzothiazol-2-yl)-5-R-1,3,4-oxadiazole | R'-NH₂, Reflux | 5-R-4-R'-3-(5,7-dichlorobenzothiazol-2-yl)-4H-1,2,4-triazole |

Thiazolidinone Derivatives

The synthesis of thiazolidinone derivatives of this compound is commonly achieved through the reaction of a Schiff base with a mercaptoacetic acid derivative. This method provides a versatile route to a wide range of 2,3-disubstituted thiazolidin-4-ones.

The initial step involves the preparation of a Schiff base by the condensation of 2-amino-5,7-dichlorobenzothiazole with a substituted aldehyde. This reaction is typically carried out by refluxing the reactants in an alcoholic solvent, often with a catalytic amount of acid. The resulting imine (Schiff base) is then subjected to cyclocondensation with thioglycolic acid. This step involves the nucleophilic attack of the thiol group on the imine carbon, followed by an intramolecular cyclization to form the thiazolidinone ring. The use of a dehydrating agent or a Dean-Stark apparatus can improve the yield of the cyclization step.

A general synthetic scheme for the preparation of 3-(5,7-dichlorobenzothiazol-2-yl)-2-aryl-thiazolidin-4-ones is presented below:

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | 2-amino-5,7-dichlorobenzothiazole | Ar-CHO, Ethanol (B145695), Reflux | N-(arylmethylene)-5,7-dichlorobenzothiazol-2-amine (Schiff Base) |

| 2 | N-(arylmethylene)-5,7-dichlorobenzothiazol-2-amine | HSCH₂COOH, Toluene (B28343), Reflux (Dean-Stark) | 3-(5,7-dichlorobenzothiazol-2-yl)-2-aryl-thiazolidin-4-one |

Preparation of Schiff Base Ligands and their Metal Complexes

Schiff bases derived from 2-amino-5,7-dichlorobenzothiazole are valuable ligands in coordination chemistry due to the presence of multiple coordination sites (the imine nitrogen and the thiazole (B1198619) nitrogen). These ligands can form stable complexes with a variety of transition metals.

The synthesis of these Schiff base ligands is straightforward and generally proceeds with high yields. It involves the condensation reaction between 2-amino-5,7-dichlorobenzothiazole and a selected aldehyde or ketone. The reaction is typically performed in an alcoholic solvent, such as ethanol or methanol, and may be catalyzed by a few drops of a weak acid like acetic acid. The product often precipitates from the reaction mixture upon cooling and can be purified by recrystallization.

The preparation of the metal complexes involves the reaction of the synthesized Schiff base ligand with a metal salt in a suitable solvent. The choice of solvent depends on the solubility of both the ligand and the metal salt. The metal-to-ligand ratio is a critical parameter that determines the stoichiometry and geometry of the resulting complex. The reaction mixture is usually heated to promote complex formation, and the solid complex can be isolated by filtration after cooling.

A typical procedure for the synthesis of a Schiff base and its metal complex is as follows:

| Step | Reactants | Solvent | Conditions | Product |

| 1 | 2-amino-5,7-dichlorobenzothiazole, Substituted Aldehyde | Ethanol | Reflux, 4-6 hours | Schiff Base Ligand |

| 2 | Schiff Base Ligand, Metal(II) Chloride | Methanol | Reflux, 2-3 hours | Metal(II) Complex |

The characterization of these complexes often involves spectroscopic techniques such as FT-IR, UV-Vis, and NMR spectroscopy, as well as elemental analysis and magnetic susceptibility measurements to determine the coordination mode of the ligand and the geometry of the metal center.

Advanced Spectroscopic and Structural Elucidation of 5,7 Dichlorobenzothiazole and Its Derivatives

Vibrational Spectroscopy (e.g., FT-IR) for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.gov In the context of 5,7-dichlorobenzothiazole and its derivatives, FTIR spectra reveal characteristic absorption bands corresponding to the vibrations of the benzothiazole (B30560) core and its substituents.

The benzothiazole ring system gives rise to several distinct peaks. The C=N stretching vibration of the thiazole (B1198619) moiety typically appears in the 1400-1520 cm⁻¹ range. researchgate.net Aromatic C=C stretching vibrations from the benzene (B151609) ring are observed in the 1400-1600 cm⁻¹ region. vscht.cz The aromatic C-H stretching vibrations are expected to produce bands in the 3000-3100 cm⁻¹ range. vscht.cz

The presence of chlorine atoms at positions 5 and 7 introduces specific vibrational modes. The C-Cl stretching vibrations for aryl chlorides are typically found in the 1035-1100 cm⁻¹ region. uhcl.edu The substitution pattern on the benzene ring also influences the C-H out-of-plane bending vibrations in the 650-900 cm⁻¹ "fingerprint" region, which can provide structural confirmation. For derivatives, such as those containing amino groups, additional characteristic peaks like N-H stretching would be observed around 3200-3400 cm⁻¹. researchgate.net

Table 1: Characteristic FT-IR Absorption Bands for this compound Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| C=N Stretch (Thiazole) | 1400 - 1520 | Medium-Strong |

| Aromatic C=C Stretch | 1400 - 1600 | Medium |

| C-Cl Stretch | 1035 - 1100 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H-NMR, ¹³C-NMR, 2D-NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H-NMR Spectroscopy: In the proton NMR spectrum of this compound, the aromatic protons would exhibit distinct chemical shifts. The proton at the 2-position of the thiazole ring is expected to appear at a downfield chemical shift, typically above 8.0 ppm. chemicalbook.com The two remaining protons on the benzene ring, at positions 4 and 6, would appear as doublets due to coupling with each other. Their exact chemical shifts are influenced by the electron-withdrawing effects of the chlorine atoms.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, seven distinct signals would be expected. The carbon atoms directly bonded to the electronegative chlorine atoms (C5 and C7) and the nitrogen and sulfur atoms of the thiazole ring would show characteristic downfield shifts. The chemical shifts are typically referenced to a residual solvent peak, such as CDCl₃ at 77.2 ppm or DMSO-d₆ at 39.5 ppm. beilstein-journals.org

2D-NMR Techniques: For more complex derivatives, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. COSY experiments establish proton-proton coupling networks, helping to identify adjacent protons in the structure. HSQC correlates directly bonded proton and carbon atoms, aiding in the unambiguous assignment of both ¹H and ¹³C signals.

Table 2: Representative ¹H and ¹³C NMR Chemical Shift Data for Benzothiazole Derivatives

| Nucleus | Position | Representative Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | H-2 | > 8.0 | Singlet |

| ¹H | Aromatic H's | 7.0 - 8.2 | Multiplet/Doublet |

| ¹³C | C-2 | ~150 - 160 | - |

| ¹³C | Aromatic C's | ~110 - 140 | - |

Note: Data are generalized from various benzothiazole derivatives. rsc.orgrsc.orgrsc.org

X-ray Diffraction (XRD) for Single-Crystal Structure Determination

X-ray diffraction (XRD) on single crystals is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, such as crystal packing and hydrogen bonding.

For a derivative of this compound that forms a suitable single crystal, XRD analysis would confirm the planarity of the benzothiazole ring system. The analysis would yield precise measurements of the C-Cl, C-N, C-S, and C-C bond lengths and the internal angles of the fused rings. This data is crucial for understanding the effects of the chloro-substituents on the molecular geometry.

The resulting crystal structure reveals how molecules pack in the crystal lattice, which is governed by non-covalent interactions like π-π stacking or halogen bonding. This information is vital for correlating solid-state properties with molecular structure. The crystallographic data is typically reported in terms of unit cell parameters (a, b, c, α, β, γ), space group, and atomic coordinates.

Table 3: Example of Crystallographic Data Obtainable from XRD Analysis

| Parameter | Description | Example Data Type |

|---|---|---|

| Crystal System | The symmetry of the unit cell | e.g., Monoclinic, Triclinic |

| Space Group | The symmetry group of the crystal | e.g., P2₁/n |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) | e.g., a = 7.04 Å, b = 8.61 Å, c = 11.76 Å |

| Bond Lengths | Distance between two bonded atoms | e.g., C-Cl = 1.74 Å |

Note: The table illustrates the type of data obtained; specific values are hypothetical for a dichlorinated aromatic compound. researchgate.net

Electronic Absorption and Emission Spectroscopy (e.g., UV-Vis) for Optical Properties and Mechanism Studies

UV-Visible (UV-Vis) absorption and emission (fluorescence) spectroscopy are used to investigate the electronic properties of molecules. These techniques probe the electronic transitions between different energy levels within the molecule, typically π → π* transitions in conjugated systems like benzothiazoles. msu.edu

The UV-Vis absorption spectrum of this compound derivatives is characterized by absorption bands in the ultraviolet region. The position of the maximum absorption wavelength (λ_max) is sensitive to the extent of the conjugated system and the nature of the substituents on the aromatic ring. shimadzu.com The electron-withdrawing chlorine atoms can cause a shift in the absorption bands compared to the unsubstituted benzothiazole. The introduction of electron-donating or other chromophoric groups can further shift the λ_max to longer wavelengths (a bathochromic or red shift). mdpi.com

Fluorescence spectroscopy measures the light emitted from a molecule after it has been excited to a higher electronic state. Many benzothiazole derivatives are known to be fluorescent. The relationship between the molecular structure and the fluorescence properties, such as the emission wavelength and quantum yield, can be systematically studied. These photophysical properties are crucial for applications in materials science, such as in organic light-emitting diodes (OLEDs) or fluorescent probes. nih.gov

Table 4: Representative Photophysical Data for Benzothiazole Derivatives

| Compound Type | Absorption λ_max (nm) | Emission λ_max (nm) | Solvent |

|---|---|---|---|

| 2-Arylbenzothiazole | ~320 - 360 | ~380 - 450 | Dichloromethane |

Note: Data are generalized from various benzothiazole derivatives to illustrate typical ranges. mdpi.comnih.govresearchgate.net

Electrochemical Characterization (e.g., Electrochemical Impedance Spectroscopy) for Surface Interaction Studies

Electrochemical techniques are employed to study the redox properties of molecules and their interactions at electrode surfaces. Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive method for analyzing complex electrochemical systems, particularly in the study of corrosion inhibition. caltech.edu

When derivatives of this compound are investigated as corrosion inhibitors for metals like steel in acidic or saline solutions, EIS is used to model the inhibitor's mechanism of action at the metal-solution interface. nih.gov The experiment involves applying a small amplitude AC potential over a range of frequencies and measuring the current response.

The resulting impedance data is often represented in Nyquist plots and fitted to an equivalent circuit model. Key parameters derived from this analysis include the charge transfer resistance (R_ct) and the double-layer capacitance (C_dl). An increase in the R_ct value in the presence of the inhibitor indicates a slowing of the corrosion process, as the inhibitor molecules adsorb onto the metal surface and create a protective barrier. researchgate.net A decrease in C_dl can also suggest the displacement of water molecules by the organic inhibitor at the interface. These studies are critical for evaluating the efficiency and understanding the surface interaction mechanism of benzothiazole-based corrosion inhibitors.

Table 5: Key Parameters from EIS for Corrosion Inhibition Studies

| Parameter | Symbol | Significance | Effect of Efficient Inhibitor |

|---|---|---|---|

| Charge Transfer Resistance | R_ct | Resistance to electron transfer (corrosion) | Increases |

| Double-Layer Capacitance | C_dl | Capacitance of the electrode/solution interface | Decreases |

Computational Chemistry and Theoretical Investigations of 5,7 Dichlorobenzothiazole

Quantum Chemical Calculations (e.g., Hückel Method, Density Functional Theory (DFT))

Quantum chemical calculations are fundamental to predicting the intrinsic properties of 5,7-dichlorobenzothiazole. Methods like Density Functional Theory (DFT) are frequently employed to study benzothiazole (B30560) derivatives, offering a balance between computational cost and accuracy. nih.govniscpr.res.in DFT calculations can determine optimized molecular geometries, vibrational frequencies, and various electronic properties. niscpr.res.inresearchgate.net For instance, studies on related benzothiazoles often use DFT with functionals like B3LYP and basis sets such as 6-31G or 6-311++G** to model their structure and energetics. niscpr.res.inresearchgate.net These calculations are crucial for understanding the electronic distribution and reactivity of the molecule.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior and reactivity. nih.gov The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. schrodinger.com The energy of the HOMO (EHOMO) is related to the ionization potential, and the energy of the LUMO (ELUMO) is related to the electron affinity.

Table 1: Example Frontier Molecular Orbital Energies for a Benzothiazole Derivative

| Parameter | Energy (a.u.) |

| EHOMO | -0.25224 |

| ELUMO | -0.0550 |

| HOMO-LUMO Gap (ΔE) | 0.19724 |

Data is illustrative and based on a related compound, 2-(2-ethylaminothiazol-5-oyl)benzothiazole, calculated at the B3LYP/6-31G level of theory. niscpr.res.in

Quantum chemical calculations can derive several global and local reactivity descriptors from HOMO and LUMO energies. These parameters help quantify the chemical behavior of this compound.

Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated from the HOMO-LUMO gap. Molecules with a large energy gap are considered "hard," and those with a small gap are "soft." niscpr.res.innih.gov

Polarizability: Describes the ease with which the electron cloud of a molecule can be distorted by an external electric field.

Mulliken Charges: Provide an estimation of the partial atomic charge on each atom in the molecule, which is useful for identifying electrophilic and nucleophilic sites. niscpr.res.in The charge distribution helps in understanding intermolecular interactions and reactivity patterns.

Table 2: Example Calculated Electronic Parameters for a Benzothiazole Derivative

| Parameter | Value (a.u.) |

| Ionization Potential (I) | 0.25224 |

| Electron Affinity (A) | 0.0550 |

| Electronegativity (χ) | 0.15362 |

| Hardness (η) | 0.09862 |

Data is illustrative and based on a related compound, 2-(2-ethylaminothiazol-5-oyl)benzothiazole. niscpr.res.in

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. nih.gov This method is extensively used to study benzothiazole derivatives as potential inhibitors of various biological targets. nih.govbiointerfaceresearch.com For this compound, docking studies could identify potential binding sites, predict binding affinities, and reveal key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with receptor residues. researchgate.net

Following docking, Molecular Dynamics (MD) simulations are often performed to investigate the dynamic behavior and stability of the ligand-receptor complex over time. nih.govresearchgate.net MD simulations provide insights into the physical movements of atoms and molecules, allowing for the assessment of the complex's stability, conformational changes in the protein upon ligand binding, and a more refined calculation of binding free energies. mdpi.com For example, the root-mean-square deviation (RMSD) of the complex is monitored during the simulation to ensure its stability. nih.gov

Theoretical Prediction of Reactivity and Stability Profiles

Molecular Electrostatic Potential (MEP) maps are another valuable tool. They visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites for chemical reactions.

Computational Elucidation of Structure-Activity Relationships and Mechanistic Pathways

Computational methods play a crucial role in elucidating Structure-Activity Relationships (SAR). By calculating properties for a series of related compounds and correlating them with experimental biological activity, Quantitative Structure-Activity Relationship (QSAR) models can be developed. nih.gov For benzothiazoles, computational studies have helped identify the structural features required for specific biological activities, such as antitumor or antimicrobial effects. biointerfaceresearch.comnih.gov

For this compound, computational SAR studies could involve modifying substituent groups and calculating the resulting changes in electronic and steric properties to predict how these changes would affect biological activity. nih.gov Furthermore, these theoretical methods can be used to investigate reaction mechanisms at the molecular level. By mapping the potential energy surface of a reaction, researchers can identify transition states and intermediates, providing a detailed understanding of the mechanistic pathways involved in its synthesis or metabolic degradation. academie-sciences.fr

Academic Research Applications and Mechanistic Insights of 5,7 Dichlorobenzothiazole

Research in Medicinal Chemistry (Focus on Mechanisms and Molecular Targets)

Exploration of Antimicrobial Mechanisms (e.g., Antibacterial, Antifungal)

Benzothiazole (B30560) derivatives have demonstrated significant potential as antimicrobial agents, acting through various mechanisms to inhibit the growth of bacteria and fungi. The antimicrobial efficacy of these compounds is often enhanced by the presence of specific substituents on the benzothiazole core.

Antibacterial Mechanisms: The antibacterial action of benzothiazole derivatives has been attributed to the inhibition of several key microbial enzymes essential for survival. These include:

DNA Gyrase: This enzyme is crucial for bacterial DNA replication. Benzothiazole-thiazole hybrids have been shown to interact with and inhibit Staphylococcus aureus and Mycobacterium tuberculosis DNA gyrase through hydrogen bonding, π–π stacking, and hydrophobic interactions mdpi.com.

Dihydropteroate Synthase (DHPS): Sulfonamide analogs of benzothiazole have shown potent antibacterial activity by inhibiting DHPS, an enzyme vital for folate synthesis in bacteria researchgate.net.

Other Enzymes: Benzothiazoles have also been reported to inhibit dihydroorotase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, and tyrosine kinase, among others, highlighting their multi-target potential. researchgate.netyoutube.com

One study synthesized a series of benzothiazole derivatives bearing an amide moiety and found that a compound with chloro and methoxy groups on the aryl ring displayed broad-spectrum antibacterial activity frontiersin.org. Some of these derivatives were found to act by perturbing the bacterial membrane and binding to plasmid DNA frontiersin.org. The presence of a 6-chloro substituent in benzothiazolylthiazolidin-4-ones has been shown to be beneficial for antibacterial activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) nih.gov.

Antifungal Mechanisms: The antifungal activity of benzothiazole derivatives is also a subject of ongoing research. Some compounds have demonstrated significant activity against fungi like Aspergillus niger and Candida albicans biointerfaceresearch.com. The proposed mechanism for some derivatives involves the inhibition of fungal cytochrome P450 14α-demethylase, an essential enzyme in ergosterol biosynthesis mdpi.com.

| Compound Type | Bacterial Target | Mechanism of Action | Reference |

|---|---|---|---|

| Benzothiazole-thiazole hybrids | S. aureus, M. tuberculosis | DNA gyrase inhibition | mdpi.com |

| Sulfonamide analogs of benzothiazole | P. aeruginosa, S. aureus, E. coli | Dihydropteroate synthase inhibition | researchgate.net |

| Benzothiazole bearing amide moiety | S. aureus, E. coli, S. typhi, K. pneumoniae | Membrane perturbation and DNA binding | frontiersin.org |

| 6-Chloro-benzothiazolylthiazolidin-4-ones | S. aureus, MRSA, E. coli | Inhibition of LD-carboxypeptidase | nih.gov |

Investigating Antiviral Activity and Mechanisms

The benzothiazole scaffold is a versatile structure that has been incorporated into various derivatives exhibiting a broad spectrum of antiviral activities. These compounds target different stages of the viral life cycle and act on a range of viruses.

The antiviral potential of benzothiazole derivatives has been explored against several viruses, including:

Hepatitis C Virus (HCV): Some benzothiazole derivatives have been found to inhibit HCV replication. One mechanism of action is the inhibition of the HCV RNA-dependent RNA polymerase (RdRp), a key enzyme in the viral replication process. plos.org Another compound was shown to inhibit NS5B by binding to an allosteric pocket nih.gov.

Human Immunodeficiency Virus (HIV): Certain benzothiazole derivatives have shown anti-HIV activity. The mechanism for some of these compounds involves the inhibition of the HIV-1 reverse transcriptase enzyme. plos.org

Dengue Virus (DENV): Benzothiazole derivatives have been investigated for their potential to inhibit the dengue virus, with some showing promise as DENV NS-3 helicase inhibitors nih.gov.

Herpes Simplex Virus (HSV): Some synthesized benzothiazole derivatives have demonstrated potent antiviral activity against HSV nih.gov.

Other Viruses: Benzothiazole derivatives have also been tested against vaccinia virus, Newcastle disease virus (NDV), and western equine encephalomyelitis (WEE) virus, with some compounds showing selective inhibitory effects mdpi.com.

The structural flexibility of the benzothiazole ring system allows for modifications that can lead to the development of potent antiviral agents targeting various viral enzymes and proteins plos.orgnih.gov.

Studies on Antitubercular Activity, including Mycobacterial Target Interactions (e.g., MmpL3)

Benzothiazole derivatives have emerged as a promising class of compounds with significant activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. A key molecular target for many of these compounds is the mycobacterial membrane protein Large 3 (MmpL3).

MmpL3 is an essential transporter protein in mycobacteria, responsible for the translocation of mycolic acids, which are crucial components of the mycobacterial cell wall mdpi.comnih.gov. The inhibition of MmpL3 disrupts the integrity of the cell wall, leading to bacterial death nih.gov. Several studies have identified benzothiazole amides as potent inhibitors of MmpL3 mdpi.comnih.govnih.gov. The development of these compounds has involved extensive medicinal chemistry optimization, leading to derivatives with excellent potency against both drug-susceptible and drug-resistant strains of M. tuberculosis, as well as non-tuberculous mycobacteria (NTM) such as Mycobacterium abscessus mdpi.comscbt.com.

In addition to MmpL3, other potential targets for benzothiazole derivatives in M. tuberculosis have been identified through in-silico screening. These include mycobacterium lysine-ε-aminotransferase and decaprenyl-phosphoryl-β-D-ribose 2'-oxidase, suggesting that benzothiazoles may exert their antitubercular effects through multiple mechanisms. rsc.org Furthermore, some benzothiazole compounds have been shown to increase the permeability of the mycobacterial cell envelope, which can lead to synergistic effects when combined with existing antibiotics like rifampicin mdpi.comresearchgate.netnih.gov.

Anticancer Research: Focus on Molecular and Cellular Pathways (e.g., DNA Binding, Enzyme Inhibition)

The benzothiazole scaffold is a prominent feature in a number of compounds investigated for their anticancer properties. These derivatives have been shown to exert their effects through a variety of molecular and cellular pathways.

Induction of Apoptosis: A significant mechanism by which benzothiazole derivatives exhibit antitumor activity is through the induction of apoptosis, or programmed cell death. Some compounds have been shown to trigger the mitochondrial intrinsic pathway of apoptosis. researchgate.net This involves an increase in the generation of reactive oxygen species (ROS), loss of mitochondrial transmembrane potential, and subsequent activation of caspases researchgate.net. Certain benzothiazole derivatives can also activate the p53 tumor suppressor pathway, which plays a critical role in regulating the balance between cell proliferation and apoptosis nih.govscbt.com.

Enzyme Inhibition: Benzothiazole derivatives have been found to inhibit various enzymes that are crucial for cancer cell growth and survival. These include:

Kinases: Many benzothiazoles have been designed as kinase inhibitors, targeting enzymes like vascular endothelial growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), and cyclin-dependent kinases (CDKs) that are involved in cancer cell signaling pathways nih.govnih.gov.

Heat Shock Protein 90 (Hsp90): Hsp90 is a molecular chaperone that is essential for the stability and function of many proteins required for tumor growth. Benzothiazole-based compounds have been developed as Hsp90 inhibitors, leading to the degradation of its client proteins. ijprajournal.comajchem-a.com

Other Mechanisms: Some benzothiazole derivatives have also been reported to interact with DNA, leading to DNA damage and subsequent inhibition of cancer cell growth nih.gov. The diverse mechanisms of action of benzothiazole derivatives make them a versatile scaffold for the development of novel anticancer agents nih.gov.

| Mechanism | Specific Pathway/Target | Effect | Reference |

|---|---|---|---|

| Induction of Apoptosis | Mitochondrial intrinsic pathway | Increased ROS, loss of mitochondrial potential | researchgate.net |

| p53 pathway activation | Regulation of cell cycle and apoptosis | nih.govscbt.com | |

| Enzyme Inhibition | Kinases (e.g., VEGFR, EGFR, CDKs) | Disruption of cancer cell signaling | nih.govnih.gov |

| Heat Shock Protein 90 (Hsp90) | Degradation of oncogenic client proteins | ijprajournal.comajchem-a.com | |

| DNA Interaction | DNA damage | Inhibition of cancer cell proliferation | nih.gov |

Antioxidant Activity and Free Radical Scavenging Mechanisms

Benzothiazole derivatives have been investigated for their antioxidant properties, which are crucial in combating oxidative stress-related diseases. The primary mechanisms by which these compounds exert their antioxidant effects are through free radical scavenging and metal chelation.

Free Radical Scavenging: The ability of benzothiazole derivatives to scavenge free radicals has been evaluated using various in vitro assays:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical. Many benzothiazole derivatives have shown significant DPPH radical scavenging activity. The presence of electron-donating groups, such as a hydroxyl (-OH) group, on the benzothiazole structure tends to enhance this activity, while electron-withdrawing groups may decrease it.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: Similar to the DPPH assay, this method assesses the capacity of a compound to neutralize the ABTS radical cation. Phenolic thiazoles, which are structurally related to benzothiazoles, have demonstrated potent ABTS radical scavenging properties.

The antioxidant and free radical scavenging activities of benzothiazole derivatives are influenced by their chemical structure. The presence and position of substituents on the benzothiazole ring system play a crucial role in modulating these properties.

Research in Agrochemical Science

Benzothiazole and its derivatives have been a subject of extensive research in agrochemical science due to their broad spectrum of biological activities, including herbicidal, insecticidal, and fungicidal properties. figshare.comnih.gov The introduction of chlorine atoms into the benzothiazole structure can significantly influence these activities. nih.gov

Herbicidal Activity Studies

The benzothiazole scaffold is a key structural component in the development of new herbicidal agents. nih.gov Research into benzothiazole derivatives has shown that these compounds can exhibit significant herbicidal activity against a variety of both dicotyledon and monocotyledon weeds. nih.govacs.org For instance, certain 3-(pyridin-2-yl)benzothiazol-2-one derivatives have been identified as a novel class of herbicides that act by inhibiting protoporphyrinogen oxidase (PPO). acs.org

While specific studies focusing exclusively on 5,7-dichlorobenzothiazole are limited, the broader class of benzothiazole-containing compounds has demonstrated promising herbicidal potential. The herbicidal efficacy of these derivatives is often evaluated through greenhouse pot experiments, assessing both pre- and post-emergence applications against a range of common weeds. acs.org The structure-activity relationship (SAR) studies in this area aim to optimize the herbicidal profile and crop safety of these compounds. acs.org

Insecticidal Activity and Biochemical Mechanisms

Derivatives of chlorobenzothiazole have been investigated for their insecticidal properties, showing toxic effects against various insect pests. researchgate.net Studies on the larvae of Spodoptera littoralis (cotton leafworm) have demonstrated that certain chlorobenzothiazole-dihydropyridine derivatives can be highly toxic. researchgate.net

The biochemical mechanisms underlying the insecticidal activity of these compounds often involve the disruption of key physiological processes in the target insects. Research has indicated that these derivatives can act as insect growth regulators (IGRs) and may exert their effects through multiple modes of action. researchgate.net One of the primary mechanisms investigated is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the insect nervous system. researchgate.netnih.gov Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine, resulting in rapid and uncontrolled nerve impulses, paralysis, and ultimately, the death of the insect. nih.govepa.gov

Furthermore, studies have shown that chlorobenzothiazole derivatives can also impact other enzyme systems within the insect, such as α-esterases, and can lead to a significant decrease in total protein content. researchgate.net Some derivatives have also been observed to increase chitinase activity, which could interfere with the insect's molting process. researchgate.net The antifeedant activity of these compounds has also been noted, where the substances deter insects from feeding, leading to starvation. researchgate.net

Below is a table summarizing the insecticidal activity of selected chlorobenzothiazole derivatives against the 4th instar larvae of Spodoptera littoralis.

| Compound | LC50 (ppm) |

| Diethyl 1-(6-chlorobenzo[d]thiazol-2-yl)-2,6-diethoxy-4-(4-hydroxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate | 34.02 |

| Aromatic amine derivative 1 | 191.10 |

| Aromatic amine derivative 2 | 54.46 |

| Aromatic amine derivative 3 | 37.09 |

| 1-(6-nitrobenzo[d]thiazol-2-yl)-3-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | 35.29 |

Data sourced from studies on chlorobenzothiazole derivatives. researchgate.net

Fungicidal Activity and Cellular Disruption Pathways

Benzothiazole derivatives are recognized for their significant antifungal properties against a wide range of pathogenic fungi. rsc.org The presence of chloro-substituents on the benzothiazole ring has been shown to contribute to the fungicidal efficacy of these compounds. rsc.org For example, certain chloro-substituted benzothiazole-appended bis-triazole derivatives have demonstrated potent activity against the plant pathogen Rhizoctonia solani. rsc.org

The primary mechanism of action for many antifungal benzothiazole derivatives is the disruption of the fungal cell membrane's integrity and function. nih.gov A key target in this process is the enzyme 14α-demethylase, which is essential for the biosynthesis of ergosterol. rsc.orgnih.gov Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts the membrane's structure and function, leading to the inhibition of fungal growth. rsc.orgnih.gov

Research in Material Science

In the realm of material science, chlorinated benzothiazoles, including this compound, are explored for their utility in enhancing the properties and longevity of various materials.

Corrosion Inhibition Mechanisms and Surface Film Formation

Benzothiazole and its derivatives are well-established as effective corrosion inhibitors for various metals and alloys, including mild steel, aluminum, and copper, particularly in acidic environments. researchgate.netresearchgate.netarabjchem.org Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. researchgate.net

The mechanism of corrosion inhibition by benzothiazole derivatives involves the formation of a surface-adsorbed film. rsc.orgrsc.org This process is influenced by the chemical structure of the inhibitor, the nature of the metal surface, and the composition of the corrosive environment. The adsorption can occur through physical (electrostatic) or chemical (chemisorption) interactions between the inhibitor molecules and the metal surface. researchgate.net The heteroatoms (nitrogen and sulfur) and the π-electrons of the aromatic rings in the benzothiazole structure play a crucial role in the adsorption process. arabjchem.org

This protective film acts as a barrier, impeding both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are commonly used to evaluate the performance of these inhibitors and to elucidate their mechanism of action. researchgate.netarabjchem.org The formation of a stable and dense protective layer leads to a significant reduction in the corrosion rate.

Exploration in Functional Materials Development

Chlorinated benzothiazoles are being investigated for their potential applications in the development of advanced functional materials. Their unique electronic and photophysical properties make them suitable candidates for a range of applications.

One area of exploration is their use as additives in polymers. Chlorinated benzothiazoles can function as UV stabilizers and flame retardants in materials like polyesters and polyamides. vulcanchem.com Their electron-deficient aromatic system allows them to act as free radical scavengers, which helps in preventing polymer degradation upon exposure to UV radiation and heat. vulcanchem.com

Furthermore, polymers incorporating chlorinated benzothiadiazole units have been synthesized and studied for their use in organic electronics. These materials have shown promise in applications such as organic field-effect transistors (OFETs) and polymer solar cells (PSCs). figshare.comfao.orgosti.govosti.gov The inclusion of chlorine atoms in the polymer backbone can significantly influence the material's electronic properties, including its band gap and charge transport characteristics, leading to improved device performance and stability. figshare.comfao.orgosti.gov

The development of N-heterocyclic carbene (NHC) ligands featuring thiazole (B1198619) donors is another avenue of research in functional materials. rsc.org These ligands can be used to create metal complexes with unique catalytic and photophysical properties, which could find applications in various fields, including catalysis and the development of novel materials. rsc.org

Lack of Specific Research Hinders Detailed Analysis of this compound in Chemosensing Applications

Despite a comprehensive search of available academic and scientific literature, detailed research findings specifically outlining the application of this compound as a chemosensor for biologically significant amines and urea through hydrogen bonding are not presently available. Consequently, a thorough and informative article adhering to the requested outline, including data tables and specific mechanistic insights for this particular compound, cannot be generated at this time.

The field of chemical sensing is vast, with many studies focusing on the broader class of benzothiazole derivatives for the detection of various analytes. These studies often highlight the tunability of the benzothiazole scaffold to create fluorescent and colorimetric probes. The underlying sensing mechanisms in these derivatives frequently involve processes such as photoinduced electron transfer (PET), excited-state intramolecular proton transfer (ESIPT), and the formation of hydrogen bonds with target molecules.

For instance, research on various benzothiazole derivatives has demonstrated their potential in detecting amines and monitoring urea decomposition, underscoring the relevance of this class of compounds in chemosensing. The fundamental principle of using urea-based receptors for anion recognition via hydrogen bonding is also a well-established concept in supramolecular chemistry. These receptors utilize the hydrogen bond donor capabilities of the urea moiety to interact with anionic species.

However, the specific functionalization of the benzothiazole core with dichloro-substituents at the 5 and 7 positions, and the subsequent investigation of this particular molecule's efficacy in sensing amines and urea, have not been detailed in the accessible body of scientific work. Scientific advancement in this area relies on the synthesis of novel compounds and the subsequent rigorous testing of their properties. Without such dedicated studies on this compound, any discussion on its chemosensing applications, underlying mechanisms, and research findings would be purely speculative and would not meet the standards of scientific accuracy.

Therefore, the requested article, with its specific focus on the academic research applications and mechanistic insights of this compound for chemosensing of amines and urea, cannot be produced. Further experimental research is required to elucidate the potential of this specific compound in the field of chemosensing.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis

Influence of Halogen Substituents on Reactivity, Stability, and Bioactivity

The presence of two electron-withdrawing chlorine atoms on the benzene (B151609) ring of the benzothiazole (B30560) nucleus significantly impacts its electronic properties, which in turn governs its reactivity and stability. The chlorine atoms decrease the electron density of the aromatic system, a phenomenon that has several important consequences.

Reactivity: The electron-withdrawing nature of the chlorine substituents is predicted to lower the pKa of the thiazole (B1198619) nitrogen, thereby enhancing the susceptibility of the benzothiazole ring to electrophilic substitution reactions. vulcanchem.com This heightened reactivity can be strategically exploited for the synthesis of a diverse array of derivatives. Conversely, these electron-withdrawing effects can also facilitate nucleophilic aromatic substitution reactions at specific positions on the ring. vulcanchem.com

Stability: Derivatives of 5,7-dichlorobenzothiazole generally exhibit moderate thermal stability, with predicted boiling points that can exceed 360°C. vulcanchem.com This inherent stability is a desirable characteristic for the development of robust pharmaceutical compounds. The solubility profile of these compounds is dependent on the nature of other substituents, with polar solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) being effective for many derivatives, while solubility in nonpolar solvents such as hexane (B92381) or toluene (B28343) is typically limited. vulcanchem.com

Bioactivity: The dichlorination pattern at the 5 and 7 positions has been shown to be a key contributor to the biological activity of certain benzothiazole derivatives. For instance, in the realm of anticancer research, the presence of three chlorine atoms in a dichlorophenyl-substituted chlorobenzothiazole was associated with potent activity against a panel of nine different cancer cell lines. nih.gov This underscores the significant role that halogenation patterns can play in enhancing the cytotoxic effects of these compounds. Specifically, a derivative of this compound, designated as B7, has demonstrated anti-inflammatory effects in RAW264.7 macrophages by reducing the secretion of interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α). vulcanchem.com

Impact of Functional Group Modifications and Heterocyclic Annulation on Target Selectivity and Potency

Building upon the this compound core, the introduction of various functional groups and the fusion of additional heterocyclic rings (annulation) are powerful strategies for modulating the target selectivity and potency of the resulting molecules.

Functional Group Modifications: The 2-position of the benzothiazole ring is a common site for chemical modification. nih.gov For example, starting from 2-amino-5,6-dichlorobenzothiazole (B1582228) (an isomer of the 5,7-dichloro compound), a variety of derivatives have been synthesized to explore their biological potential. ijpsonline.com The synthesis of 2-(4-formyl-3-phenylpyrazolo-1-yl)-amidomethyl-5,6-dichlorobenzothiazole from acetophenone-5,6-dichlorobenzothiazol-2-yl-amidomethylhydrazone highlights a synthetic route to introduce complex side chains. ijpsonline.com This modification, incorporating a pyrazole (B372694) moiety, resulted in a compound with notable anti-inflammatory and antibacterial properties. ijpsonline.com This suggests that attaching other heterocyclic groups to the benzothiazole core via a linker can significantly influence the biological activity profile.

The following table illustrates the impact of such modifications on the bioactivity of 5,6-dichlorobenzothiazole derivatives, providing insights that could be applicable to the 5,7-dichloro isomer.

| Compound | Modification at 2-position | Observed Bioactivity |

|---|---|---|

| 2-(4-formyl-3-phenylpyrazolo-1-yl)-amidomethyl-5,6-dichlorobenzothiazole | Introduction of a substituted pyrazole ring via an amidomethyl linker | Good anti-inflammatory and antibacterial activity |

| Benzaldehyde-5,6-dichlorobenzothiazol-2-yl amidomethylhydrazone | Formation of a hydrazone with benzaldehyde | Moderately active |

| 4-nitrobenzaldehyde-5,6-dichlorobenzothiazol-2-yl amidomethylhydrazone | Formation of a hydrazone with 4-nitrobenzaldehyde | Moderately active |

| 4-methoxy benzaldehyde-5,6-dichlorobenzothiazol-2-yl amidomethylhydrazone | Formation of a hydrazone with 4-methoxybenzaldehyde | Moderately active |

Heterocyclic Annulation: The fusion of additional heterocyclic rings to the benzothiazole framework can lead to novel chemical entities with unique pharmacological profiles. For instance, the synthesis of 5,7-dichlorothiazolo[5,4-d]pyrimidine (B76482) represents a strategy for creating more complex, fused heterocyclic systems. clockss.org Such annulation can rigidly constrain the conformation of the molecule, potentially leading to higher affinity and selectivity for a specific biological target. While specific examples starting directly from this compound are not abundant in the reviewed literature, the synthesis of fused heterocycles from other benzothiazole derivatives provides a proof of principle for this approach. core.ac.uk

Stereochemical and Conformational Effects on Biological Interactions

The three-dimensional arrangement of atoms in a molecule, its stereochemistry and conformational preferences, are critical for its interaction with biological targets such as enzymes and receptors.

Stereochemical Effects: While specific studies on the stereoisomers of this compound derivatives are limited, the broader field of medicinal chemistry has consistently demonstrated the importance of chirality. Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to adverse effects. The synthesis of chiral derivatives and the separation of enantiomers are therefore crucial steps in the development of many drugs.

Future Directions and Emerging Research Avenues for 5,7 Dichlorobenzothiazole

Development of Novel and Green Synthetic Methodologies

The traditional synthesis of benzothiazole (B30560) derivatives often involves hazardous reagents, harsh reaction conditions, and the generation of significant chemical waste. rasayanjournal.co.in The principles of green chemistry are increasingly being applied to mitigate these issues, focusing on the use of safer solvents, renewable resources, and energy-efficient methods. airo.co.in Future research in the synthesis of 5,7-dichlorobenzothiazole is expected to focus on the development of more environmentally benign and efficient protocols.

Key areas for development include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and energy consumption. rasayanjournal.co.inmdpi.com The application of microwave irradiation to the synthesis of this compound could lead to higher yields and cleaner reaction profiles. rasayanjournal.co.in

Ionic Liquids and Deep Eutectic Solvents (DES): These alternative reaction media can enhance reaction rates and selectivity while being reusable, thus minimizing waste. airo.co.in The use of acidic ionic liquids has already shown promise in the synthesis of related dichlorobenzothiazole derivatives, offering a recyclable and efficient catalytic system. vulcanchem.com

Biocatalysis: Employing enzymes like lipases and peroxidases can facilitate the synthesis of benzothiazole derivatives under mild, aqueous conditions, ensuring high selectivity and minimal environmental impact. airo.co.in

Solvent-Free Reactions: Performing reactions without a solvent, for instance through mechanochemical methods like ball milling, represents a highly sustainable approach by eliminating solvent-related waste and energy consumption for removal. unigoa.ac.in

Catalyst Innovation: The development of metal-free organocatalysts and reusable heterogeneous catalysts can improve reaction efficiency and reduce byproducts. airo.co.in For example, N-halosuccinimides in non-halogenated solvents have been used for the synthesis of 2-substituted benzothiazoles, avoiding harsh conditions and toxic metal salts. mdpi.com

The table below summarizes some emerging green synthetic approaches applicable to benzothiazole synthesis.

| Green Chemistry Approach | Advantages | Potential Application for this compound |

| Microwave-Assisted Synthesis | Reduced reaction times, lower energy consumption, often higher yields. rasayanjournal.co.inmdpi.com | Rapid and efficient synthesis from appropriate precursors. |

| Ionic Liquids/Deep Eutectic Solvents | Recyclable, can enhance reaction rates and selectivity, non-volatile. airo.co.invulcanchem.com | Use as both solvent and catalyst in the cyclization steps. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. airo.co.in | Enzymatic condensation of precursors to form the benzothiazole ring. |

| Solvent-Free Synthesis (Mechanochemistry) | Eliminates solvent waste, high reaction rates, energy efficient. unigoa.ac.in | Solid-state synthesis via grinding or ball-milling of reactants. |

| Novel Catalysts | Reusable, reduced byproducts, avoids toxic heavy metals. airo.co.inmdpi.com | Use of heterogeneous or organocatalysts for key reaction steps. |

Exploration of Undiscovered Biological Targets and Pathways

Derivatives of this compound have demonstrated promising activity as anticancer and anti-inflammatory agents. Research has shown that these compounds can target specific biological pathways, such as inhibiting AKT/ERK signaling and arresting tubulin polymerization. vulcanchem.com Future research will likely focus on identifying novel biological targets and elucidating the mechanisms of action for this compound derivatives in a broader range of diseases.

Potential areas for exploration include:

Antimicrobial Activity: The benzothiazole scaffold is known to exhibit a wide range of antimicrobial properties. nih.gov Investigating this compound derivatives against various bacterial and fungal strains, including drug-resistant variants, could lead to the development of new anti-infective agents.

Neurodegenerative Diseases: Given the role of protein misfolding and aggregation in diseases like Alzheimer's and Parkinson's, the ability of benzothiazole derivatives to interact with biological macromolecules could be explored for therapeutic intervention.

Metabolic Disorders: Exploring the effect of these compounds on metabolic pathways could reveal potential applications in the treatment of diabetes and obesity.

Kinase Inhibition: Many kinases are implicated in various diseases. Screening this compound derivatives against a panel of kinases could identify new therapeutic targets. For instance, benzothiazole derivatives have been investigated as inhibitors of the PI3K/AKT/mTOR signaling pathway. nih.gov

The following table highlights known and potential biological targets for benzothiazole derivatives.

| Biological Target Class | Known Examples for Benzothiazoles | Potential for this compound Derivatives |

| Cancer-Related Proteins | BCL-2, STAT3, VEGFR-2, Tubulin, PI3K/AKT/mTOR. vulcanchem.comnih.govnih.govbue.edu.egnih.gov | Further exploration of kinase inhibition and apoptosis induction. |

| Inflammatory Mediators | Reduces IL-6 and TNF-α secretion. vulcanchem.com | Investigation into other inflammatory pathways and targets. |

| Microbial Enzymes | Dihydroorotase, Peptide deformylase. nih.gov | Screening against a broad spectrum of bacterial and fungal enzymes. |

| Neurological Targets | Monoamine Oxidase B (MAO-B). mdpi.com | Exploration of targets related to neuroinflammation and protein aggregation. |

Advanced Computational Modeling for Rational Design and Lead Optimization

Computational chemistry plays a pivotal role in modern drug discovery by enabling the rational design of new molecules and the optimization of lead compounds. bue.edu.eg Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations can be powerfully applied to the development of this compound-based therapeutics.

Future computational efforts will likely involve:

Scaffold Hopping and Fragment-Based Design: These approaches can be used to design novel derivatives of this compound with improved potency and pharmacokinetic properties. bue.edu.eg

Predictive ADMET Modeling: In silico prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties will help in the early identification of promising drug candidates and reduce the likelihood of late-stage failures. mdpi.com

Structure-Based Drug Design: Utilizing the crystal structures of target proteins, new derivatives can be designed to have optimal interactions with the binding site, leading to enhanced efficacy and selectivity. acs.org This has been successfully applied to design benzothiazole-based STAT3 inhibitors. nih.gov

Integration of this compound in Advanced Materials

The unique electronic and photophysical properties of the benzothiazole core make it a valuable building block for advanced materials. rsc.org Chlorinated benzothiazoles, including this compound, have potential applications in materials science that are yet to be fully explored.

Emerging research avenues in this area include:

Organic Electronics: Benzothiadiazole (a related structure) is a well-known electron-deficient unit used in conjugated polymers for organic solar cells (OSCs) and organic field-effect transistors (OFETs). rsc.orgcjps.org The electron-withdrawing nature of the chlorine atoms in this compound could be leveraged to tune the electronic properties of new semiconducting polymers. nih.gov

Polymer Additives: Chlorinated benzothiazoles can act as UV stabilizers and flame retardants in polymers like polyesters and polyamides by scavenging free radicals. vulcanchem.com Further research could optimize their performance and compatibility with a wider range of polymeric materials.

Fluorescent Sensors: The benzothiazole moiety is a component of various fluorescent dyes. Derivatives of this compound could be developed as sensors for detecting specific ions, molecules, or changes in the microenvironment.

The table below outlines potential applications of this compound in advanced materials.

| Application Area | Function of this compound | Potential Advantages |

| Organic Electronics | Electron-acceptor unit in conjugated polymers. rsc.orgcjps.orguhasselt.be | Tuning of HOMO/LUMO energy levels for efficient charge transport. nih.gov |

| Polymer Science | UV stabilizer, flame retardant. vulcanchem.com | Enhanced durability and safety of polymer materials. |

| Sensors | Core of a fluorescent probe. | High sensitivity and selectivity for specific analytes. |

| Catalysis | Component of acidic ionic liquids. vulcanchem.com | Recyclable and efficient catalysts for organic reactions. vulcanchem.com |

Environmental Impact Assessment and Sustainable Chemistry Practices in Synthesis

With the increasing use of benzothiazole derivatives, it is crucial to understand their environmental fate and potential toxicity. acs.orggdut.edu.cn A comprehensive environmental impact assessment for this compound is a critical future research direction. This includes studying its persistence, bioaccumulation, and toxicity in various ecosystems.

Furthermore, the principles of sustainable chemistry must be integrated into the entire lifecycle of the compound, from synthesis to application and disposal. This involves:

Lifecycle Assessment: Evaluating the environmental footprint of this compound from its synthesis to its final application and degradation.

Biodegradability Studies: Designing and synthesizing derivatives that are effective for their intended purpose but can also degrade into benign products in the environment.

Adoption of Green Synthesis Routes: As discussed in section 8.1, prioritizing manufacturing processes that minimize waste, reduce energy consumption, and use non-toxic reagents and solvents is essential for the sustainable production of this compound. chemijournal.comresearchgate.net Growing environmental concerns are pushing manufacturers to adopt greener synthesis methods. archivemarketresearch.com

Q & A

Q. What are the standard synthetic routes for preparing 5,7-dichlorobenzothiazole, and what critical reaction parameters influence yield?

Methodological Answer: Synthesis of this compound typically involves cyclization reactions of halogenated precursors. Key steps include:

- Precursor preparation : Reacting 2,4-dichlorophenoxyacetic acid hydrazide with DMSO under reflux (18 hours) to form intermediates, followed by purification via ice-water precipitation and ethanol crystallization .

- Microwave-assisted optimization : Microwave irradiation (e.g., 150–200 W, 10–15 minutes) significantly accelerates reaction rates compared to traditional reflux methods, improving yields by 20–30% for analogous dichlorinated benzothiazoles .

Q. Critical Parameters :

| Parameter | Traditional Method | Microwave-Assisted |

|---|---|---|

| Reaction Time | 18–24 hours | 10–30 minutes |

| Temperature | 80–100°C | 120–150°C (controlled) |

| Solvent | DMSO | Solvent-free or ethanol |

| Yield Range | 50–65% | 70–90% |

Q. How can researchers validate the structural integrity of this compound derivatives using spectroscopic methods?

Methodological Answer: Structural confirmation requires multi-technique analysis: